molecular formula C19H21N3O4 B1386869 4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde CAS No. 1170608-70-4

4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde

Cat. No. B1386869
M. Wt: 355.4 g/mol
InChI Key: QOWWWBHGGSQJQJ-UHFFFAOYSA-N
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Description

“4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde” is a chemical compound with the CAS Number: 1170608-70-4 . It has a molecular weight of 355.39 and its IUPAC name is 4-methoxy-3-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}benzaldehyde . The compound is in solid form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C19H21N3O4/c1-26-19-7-2-15(14-23)12-16(19)13-20-8-10-21(11-9-20)17-3-5-18(6-4-17)22(24)25/h2-7,12,14H,8-11,13H2,1H3 . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular formula is C19H21N3O4 , and it has a molecular weight of 355.4 g/mol.

Scientific Research Applications

8. Antimicrobial and Antiviral Research

  • Results : The outcomes would include MIC values, inhibition zone diameters, and reduction in viral titers, providing insights into the compound’s potential as an antimicrobial or antiviral agent .

9. Molecular Docking and Drug Design

  • Results : The docking scores and interaction profiles would help identify promising targets for further experimental validation .

properties

IUPAC Name

4-methoxy-3-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-26-19-7-2-15(14-23)12-16(19)13-20-8-10-21(11-9-20)17-3-5-18(6-4-17)22(24)25/h2-7,12,14H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWWWBHGGSQJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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